The compound 2-(Trifluoromethyl)pyrimidin-4-ol is a derivative of the pyrimidine family, which is known for its diverse biological activities and applications in various fields. Pyrimidine derivatives have been extensively studied due to their pharmacological properties, including their roles as enzyme inhibitors, antiproliferative agents, and their potential in treating various diseases123456789.
For instance, a study outlining the preparation of N-substituted (trifluoromethyl)pyrimidin-2(1H)-ones suggests a regioselective approach involving the cyclocondensation of 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones with appropriate nitrogen nucleophiles []. Adapting this methodology, particularly employing an appropriately substituted urea derivative, could potentially lead to the synthesis of 2-(trifluoromethyl)pyrimidin-4-ol.
Another study focusing on synthesizing 2-alkoxy-6-(trifluoromethyl)pyrimidin-4-ol derivatives mentions a method that could be relevant []. While the specific details of this method are not provided in the abstract, it suggests an alternative route to access the desired compound or its closely related analogs.
For example, the crystal structure of N-(4-((4-chlorobenzyl)oxy)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine, a compound structurally analogous to 2-(trifluoromethyl)pyrimidin-4-ol, was determined using X-ray diffraction []. This analysis revealed intermolecular hydrogen bonding interactions, offering insights into the potential solid-state packing and intermolecular interactions of similar pyrimidine derivatives.
Furthermore, computational studies using DFT were employed to investigate the optimized geometry and electronic structure of the aforementioned compound []. Applying similar computational approaches to 2-(trifluoromethyl)pyrimidin-4-ol could provide valuable information regarding its molecular geometry, electronic properties, and potential reactivity.
Pyrimidine derivatives exhibit their biological activities through various mechanisms. For instance, certain pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors with antioxidant properties1. The presence of phenol or catechol hydroxyls is crucial for the pharmacophoric recognition by the enzyme1. Similarly, pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have shown excellent insecticidal and fungicidal activities, with some compounds demonstrating broad-spectrum activity2. The inhibition of acetylcholinesterase (AChE) enzymatic activity is one of the modes of action for these compounds2.
Another class of 2,4-disubstituted pyrimidines has been designed to inhibit cholinesterase and prevent amyloid-β aggregation, which is a key pathological feature of Alzheimer's disease3. The central pyrimidine ring in these compounds serves as a template for developing dual inhibitors3. Additionally, 1,2,4-triazolo[1,5-a]pyrimidine complexes have been developed with antiproliferative activity against Leishmania species, affecting the energy metabolism and organelle membranes of the parasites4.
In medicinal chemistry, pyrimidine derivatives have been synthesized as analgesic and anti-inflammatory agents5. For example, 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones have shown significant analgesic and anti-inflammatory activities with lower ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs)5.
In the field of neuropharmacology, [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been synthesized based on a marine natural product and evaluated for their anti-epileptic activities6. These compounds have shown remarkable anti-epileptic activities in a 4-aminopyridine-induced hyperexcitability model in primary cultured neocortical neurons6.
Cancer research has also benefited from pyrimidine derivatives, such as 2-anilino-4-(thiazol-5-yl)pyrimidines, which are potent inhibitors of cyclin-dependent kinase-2 (CDK2)7. These inhibitors have shown antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition7.
In anti-inflammatory research, modifications to the pyrimidine portion of certain compounds have led to inhibitors of NF-kappaB and AP-1 gene expression8. These inhibitors have the potential to improve oral bioavailability and have shown promising cell-based activity8.
Finally, in antifolate research, classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents9. Some nonclassical analogues have been potent and selective inhibitors of DHFR from pathogens causing opportunistic infections in immunocompromised patients9.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: